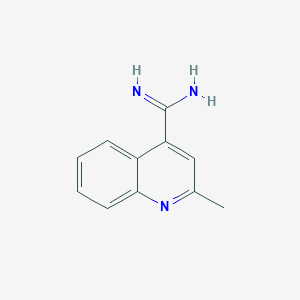
2-Methylquinoline-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-4-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a quinoline core with a methyl group at the 2-position and a carboximidamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline-4-carboxylic acid with reagents that introduce the carboximidamide group. For example, the reaction of 2-methylquinoline-4-carboxylic acid with ammonium chloride and a dehydrating agent such as phosphorus oxychloride can yield this compound .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to produce quinoline derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Methylquinoline-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential use in drug discovery and development, particularly for its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylic acid: A precursor in the synthesis of 2-Methylquinoline-4-carboximidamide.
2-Styrylquinoline-4-carboxylic acids: Derivatives with similar core structures but different substituents, exhibiting distinct biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methylquinoline-4-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-6-9(11(12)13)8-4-2-3-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
InChI Key |
HFFYURJFKJRNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















